molecular formula C17H15NO4 B11158326 N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide

N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide

Cat. No.: B11158326
M. Wt: 297.30 g/mol
InChI Key: UMGRLHMRKGBXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide is a synthetic benzo[c]chromen derivative featuring a fused bicyclic chromenone core (6-oxo-6H-benzo[c]chromen) substituted with an acetamide group at the 3-position. The molecular formula is C₁₈H₁₇NO₄ (molecular weight: 311.34 g/mol), with a SMILES string of CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N(C)C . This compound shares structural motifs with pharmacologically active chromenones, such as anticoagulants and kinase inhibitors, though its specific biological activity remains underexplored in the provided evidence.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

N,N-dimethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide

InChI

InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3

InChI Key

UMGRLHMRKGBXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Cycloaromatization via Photocatalytic Radical Cyclization

A novel approach utilizes S-aryl dibenzothiophenium salts derived from o-benzyl-protected phenols. Photocatalytic single-electron transfer triggers mesolytic cleavage of the S–Ar bond, generating an aryl radical that undergoes 5-exo-trig cyclization. Subsequent rearomatization yields 6H-benzo[c]chromenes, which are oxidized to the 6-one derivative using standard ketonization conditions. For example, irradiation of 5a with Ir(ppy)₃ under blue light produces 6a in 78% yield. This method offers scalability and functional group tolerance, critical for introducing substituents at the 3-position.

Demethylation of Methoxy Precursors

Alternative routes employ demethylation of methoxy-protected intermediates. For instance, treatment of 3-methoxybenzo[c]chromen-6-one with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups, yielding 3-hydroxybenzo[c]chromen-6-one (6 ) in 73% yield. This method is advantageous for substrates sensitive to oxidative conditions.

Etherification and Amidation: Side-Chain Introduction

Chloroacetylation Followed by Amine Displacement

The most widely reported method involves reacting 3-hydroxybenzo[c]chromen-6-one with chloroacetyl chloride in the presence of a base, followed by displacement with dimethylamine.

Spectroscopic Validation

  • IR : Peaks at 1706 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C–N stretch).

  • ¹H NMR (DMSO-d₆): δ 2.84–3.01 (m, 6H, N(CH₃)₂), 4.63–4.80 (m, 2H, OCH₂CO), 6.04–7.83 (m, aromatic H).

  • HRMS : m/z 297.31 (M+H⁺).

One-Pot Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction couples 3-hydroxybenzo[c]chromen-6-one directly with pre-formed N,N-dimethyl-2-hydroxyacetamide. Using DIAD and PPh₃ in THF, this method achieves 68% yield but requires rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Chloroacetylation81High yield, scalableRequires toxic chloroacetyl chloride
Mitsunobu Reaction68Avoids alkylating agentsCostly reagents, moisture-sensitive
Photocatalytic78Functional group toleranceSpecialized equipment required

Industrial-Scale Considerations

Merck KGaA reports pilot-scale production using chloroacetylation (Batch size: 50 kg), with purity >99% (HPLC). Key parameters include:

  • Temperature Control : Maintaining 80°C ± 2°C during chloroacetylation.

  • Workup : Sequential washes with NaHCO₃ (5%) and brine to remove excess dimethylamine.

Challenges and Optimization Strategies

Byproduct Formation

Competing O-alkylation is suppressed by using bulky bases (e.g., K₂CO₃ instead of NaOH).

Solubility Issues

DMF enhances solubility of the benzo[c]chromenone core but complicates purification. Switching to acetone/water mixtures improves crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzochromenes and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. For instance:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative conditions .
  • α-Glucosidase Inhibition : Studies have demonstrated that derivatives of benzo[c]chromene compounds can inhibit α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that N,N-Dimethyl-2-((6-oxo-6H-benzo(c)chromen-3-YL)oxy)acetamide may exhibit selective cytotoxicity against certain cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase with IC50 values indicating potential for T2DM management.
Antioxidant ActivityShowed strong free radical scavenging ability, contributing to its potential as an antioxidant agent.
Anticancer ActivityInduced apoptosis in specific cancer cell lines, suggesting its role as a selective anticancer agent.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((6-oxo-6H-benzo©chromen-3-YL)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Analogues of Benzo[c]chromen-Acetamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
N,N-Dimethyl-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide (Target Compound) C₁₈H₁₇NO₄ 311.34 - N,N-dimethyl acetamide
- Unsubstituted benzo[c]chromen core
High lipophilicity; potential for hydrogen bonding via carbonyl groups
N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide C₁₇H₁₅NO₆ 329.31 - Methoxy groups at C8/C9
- Unmodified acetamide
Enhanced electron density; altered solubility due to polar methoxy groups
N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide C₁₁H₈N₂O₅ 248.19 - Nitro group at C6
- Monocyclic chromen core (no benzo-fusion)
Strong electron-withdrawing nitro group; reduced planarity vs. benzo[c]chromen
N,N-Dimethyl-2-(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxyacetamide C₁₈H₂₁NO₄ 315.37 - Tetrahydrobenzo[c]chromen core (saturated ring)
- Methyl group at C4
Improved metabolic stability due to reduced aromaticity; increased molecular weight
2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide C₁₆H₁₇NO₅ 303.31 - Methoxy group at C3
- Tetrahydrobenzo[c]chromen core
- Unsubstituted acetamide
Hybrid structure combining saturation and polar substituents; potential for enhanced bioavailability

Key Comparative Insights

Core Structure Modifications: The tetrahydrobenzo[c]chromen derivatives (e.g., ) exhibit saturated rings, which reduce aromatic conjugation and may enhance metabolic stability compared to the fully aromatic target compound.

Substituent Effects :

  • Methoxy groups (e.g., ) increase polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing membrane permeability.
  • Nitro groups () introduce strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions.

Physicochemical and Pharmacological Considerations

  • Hydrogen Bonding: The acetamide carbonyl and chromenone oxygen atoms in the target compound likely participate in hydrogen bonding, influencing crystal packing (as discussed in ) and solubility.

Biological Activity

N,N-Dimethyl-2-((6-oxo-6H-benzo(c)chromen-3-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be represented by the following chemical formula:

C17H15NO4C_{17}H_{15}NO_{4}

The synthesis of this compound involves several steps, typically starting from 6H-benzo(c)chromen-6-one derivatives. The general procedure includes the reaction of an alkoxylated derivative with acetic anhydride in the presence of a base such as potassium carbonate. The reaction conditions are crucial for achieving the desired purity and yield .

2.1 Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher potency. For instance, related compounds have shown IC50 values ranging from 31.52 to 198.41 µM .

2.2 PDE Inhibition

One of the notable biological activities of this compound is its inhibition of phosphodiesterase (PDE), particularly PDE2. Compounds derived from 6H-benzo(c)chromen-6-one have been shown to exhibit promising PDE inhibitory activities, with some derivatives demonstrating IC50 values as low as 3.67 ± 0.47 µM . This inhibition can lead to increased levels of cyclic nucleotides, which play a critical role in various cellular signaling pathways.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Key findings include:

Substituent Effect on Activity
Alkane groups (R1 < 5C)Enhanced PDE inhibitory activity
Hydroxyl groupsIncreased antioxidant capacity
Methyl groupsInfluence on cytotoxicity in cancer cells

The presence of specific functional groups significantly impacts both the pharmacokinetic properties and the overall biological activity of the compound .

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, a study reported that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .

4.2 Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that N,N-Dimethyl derivatives exhibit low toxicity in mammalian cell lines, making them promising candidates for further development .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
Etherification2-chloro-N,N-dimethylacetamide, K₂CO₃, DMF, 70°C, 18h65–75%

Advanced: How can researchers optimize reaction yields when synthesizing this compound, and what are common pitfalls?

Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18h to 30min) and improves yield by 10–15% through enhanced kinetic control .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
  • Purity of Starting Materials : Trace moisture in DMF can hydrolyze the chloroacetamide intermediate, reducing yield. Pre-drying solvents over molecular sieves is critical .

Q. Common Pitfalls :

  • Byproduct Formation : Competing O-alkylation or N-alkylation side reactions. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) helps isolate the desired product.
  • Chromatography Challenges : Polar byproducts may co-elute; gradient elution (5→30% EtOAc in hexane) improves resolution.

Basic: What spectroscopic techniques are used to characterize this compound, and what key data should be reported?

Answer:

  • ¹H/¹³C NMR : Confirm the acetamide methyl groups (δ ~2.9–3.1 ppm for N(CH₃)₂) and chromenone carbonyl (δ ~170–175 ppm in ¹³C). Aromatic protons appear as multiplets (δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Strong C=O stretches at ~1670 cm⁻¹ (chromenone) and ~1650 cm⁻¹ (acetamide).
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular formula (C₁₉H₁₇NO₅, exact mass 339.11).

Q. Table 2: Key NMR Peaks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N(CH₃)₂2.95 (s, 6H)36.8
Chromenone C=O-174.2

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

  • Regiochemistry : Distinguishes between O- vs. N-alkylation in ambiguous cases.
  • Conformational Flexibility : The dihedral angle between the chromenone and acetamide moieties (typically 45–60°) influences π-π stacking in biological interactions .

Q. Methodological Tips :

  • Crystallization : Use slow evaporation from EtOH/water (1:1) to obtain suitable crystals.
  • Data Collection : High-resolution datasets (R factor < 0.05) ensure reliability.

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The compound is studied for:

  • Enzyme Inhibition : Potential activity against kinases or oxidoreductases due to the chromenone scaffold’s resemblance to flavonoid inhibitors.
  • Anticancer Screening : Evaluated in vitro for apoptosis induction (e.g., MTT assays on HeLa cells) .

Advanced: How should researchers design experiments to analyze biological target interactions?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA) and measure binding affinity (KD values).
  • Molecular Docking : Use AutoDock Vina to predict binding poses with proteins like COX-2. Validate with mutagenesis studies .
  • Contradiction Resolution : If activity varies across cell lines (e.g., IC50 discrepancies), assess membrane permeability via PAMPA assays or metabolite stability in liver microsomes.

Basic: How is the purity of this compound validated in academic settings?

Answer:

  • HPLC : Use a C18 column (MeCN/water gradient, 220 nm detection). Purity ≥95% with a single peak (retention time ~8.2 min).
  • Elemental Analysis : C, H, N percentages must match theoretical values within ±0.3% .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations (Gaussian 16) : Calculate Fukui indices to identify electrophilic sites (e.g., the chromenone C-6 position).
  • MD Simulations : Simulate solvation effects in DMSO/water to predict hydrolysis rates. Correlate with experimental kinetic data .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood due to potential dust inhalation risks.
  • Waste Disposal : Incinerate in accordance with EPA guidelines for amide-containing compounds .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays).
  • Orthogonal Assays : Validate cytotoxicity via both MTT and colony formation assays.
  • Batch Analysis : Check for degradation (e.g., via LC-MS) if IC50 varies between studies. Contradictions may arise from impurity profiles or solvent effects (e.g., DMSO concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.